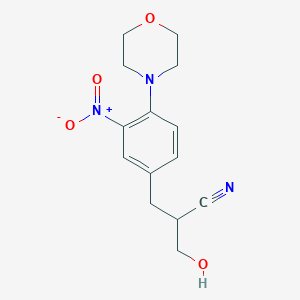
3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile, also known as MNBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBP is a nitrobenzyl derivative that has been synthesized through a series of chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile is not fully understood. However, it is believed that 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile exerts its biological effects by interacting with specific cellular targets. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has been shown to inhibit the activity of certain enzymes and proteins, which can lead to the inhibition of cell growth and proliferation. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has been shown to exhibit a range of biochemical and physiological effects. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has been shown to inhibit the activity of certain enzymes and proteins, which can lead to the inhibition of cell growth and proliferation. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has also been shown to induce apoptosis in cancer cells. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has been shown to exhibit antibacterial activity against a range of bacterial strains. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has also been shown to exhibit anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has several advantages for lab experiments. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile is relatively easy to synthesize and has a high yield. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile is also stable under a range of conditions, making it suitable for use in various assays. However, 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has some limitations. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile is not water-soluble, which can limit its use in certain experiments. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile is also relatively expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile. One potential direction is the development of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile as a photosensitive agent for cancer therapy. Another potential direction is the investigation of the antibacterial properties of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile. Additionally, the mechanism of action of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile could be further elucidated to better understand its biological effects. Finally, the synthesis of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile could be optimized to improve its yield and reduce its cost.
Conclusion:
In conclusion, 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile, or 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile, is a promising chemical compound that has potential applications in various fields. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has been shown to exhibit antitumor, anti-inflammatory, and antibacterial activities. The unique properties of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile make it a promising candidate for further research. The synthesis method of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has been optimized to achieve high yield and purity. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has several advantages for lab experiments, but also has some limitations. There are many potential future directions for the study of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile, including the development of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile as a photosensitive agent for cancer therapy and the investigation of its antibacterial properties.
Synthesemethoden
The synthesis of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 4-morpholino-3-nitrobenzaldehyde with 3-hydroxypropanenitrile in the presence of a base catalyst. This results in the formation of 3-hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile. The synthesis of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has been optimized to achieve high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and chemical biology. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has been shown to exhibit antitumor, anti-inflammatory, and antibacterial activities. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has also been investigated for its potential use as a photosensitive agent for cancer therapy. The unique properties of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile make it a promising candidate for further research.
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-3-(4-morpholin-4-yl-3-nitrophenyl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c15-9-12(10-18)7-11-1-2-13(14(8-11)17(19)20)16-3-5-21-6-4-16/h1-2,8,12,18H,3-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABPLLLJQVVAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)CC(CO)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-Methylpropanamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2943389.png)
![Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2943390.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2943395.png)
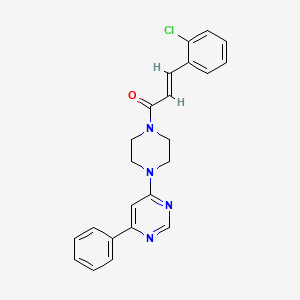
![2-[[4-(Trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2943399.png)
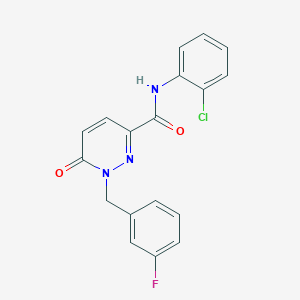
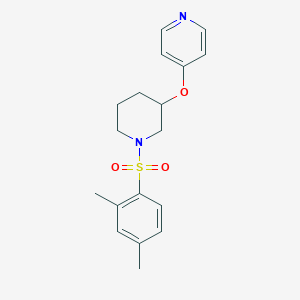
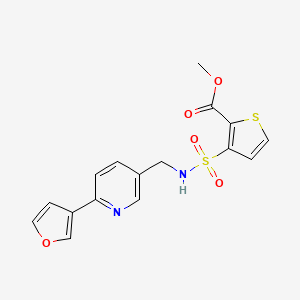
![(2Z)-2-[(Z)-benzoyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2943407.png)
